molecular formula C6Cl2F4 B073055 1,2-Dichloro-3,4,5,6-tetrafluorobenzene CAS No. 1198-59-0

1,2-Dichloro-3,4,5,6-tetrafluorobenzene

Cat. No.: B073055
CAS No.: 1198-59-0
M. Wt: 218.96 g/mol
InChI Key: OZRCFSKDIYWITR-UHFFFAOYSA-N
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Description

1,2-Dichloro-3,4,5,6-tetrafluorobenzene (C₆Cl₂F₄) is a halogenated aromatic compound characterized by two chlorine and four fluorine substituents on a benzene ring. Its molecular weight is 218.964 g/mol, with a boiling point of 157.7°C and a density of 1.24620 g/cm³ . Synthesized via high-temperature (500–550°C) reactions of chlorine with fluorinated benzodioxane or phthaloyl chloride derivatives , it serves as a key intermediate in organofluorine chemistry. Applications include its use in synthesizing polymers, agrochemicals, and pharmaceuticals, leveraging the electron-withdrawing effects of fluorine and chlorine for tailored reactivity.

Properties

IUPAC Name

1,2-dichloro-3,4,5,6-tetrafluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl2F4/c7-1-2(8)4(10)6(12)5(11)3(1)9
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRCFSKDIYWITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)Cl)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl2F4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30923117
Record name 1,2-Dichloro-3,4,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.96 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198-59-0
Record name 1,2-Dichloro-3,4,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogs: Halogen Substitution

1,2-Dibromo-3,4,5,6-tetrafluorobenzene (C₆Br₂F₄)

  • Molecular Weight : 307.87 g/mol (vs. 218.964 g/mol for the chloro analog) .
  • Reactivity : Bromine’s lower electronegativity enhances its leaving-group ability, making it suitable for cross-coupling reactions (e.g., Yamamoto coupling) . Reacts with chlorotrimethylsilane at −30°C to form silicon-containing derivatives .
  • Safety : Hazards include skin/eye irritation (H315, H319) and respiratory irritation (H335) .

1,2-Diiodo-3,4,5,6-tetrafluorobenzene (C₆I₂F₄)

  • Halogen Bonding : Iodine’s polarizability enables strong halogen bonding, as shown in cocrystals with tetrabutylammonium bromide (crystal structure: triclinic, P1 space group) .
  • Applications: Used in supramolecular chemistry for designing non-covalent frameworks .

1,2,4-Trichlorotrifluorobenzene (C₆Cl₃F₃)

  • Synthesis : Produced via pyrolysis of dichlorotrifluorobenzenethiols at 400–415°C .
  • Reactivity : Additional chlorine substituents increase steric hindrance, reducing electrophilic substitution rates compared to the dichloro analog.
Substituent Effects: Nitriles vs. Halogens

2.2.1 1,2-Dicyano-3,4,5,6-tetrafluorobenzene (C₈F₄N₂)

  • Synthesis: Derived from 3,4,5,6-tetrafluorophthaloyl chloride via dicyano precursors .
  • Applications : Precursor for tetrafluorophthalonitrile, used in phthalocyanine dyes and high-performance polymers .
  • Physical Properties : Lower molecular weight (204.09 g/mol) compared to halogenated analogs, with higher polarity due to nitrile groups.
Physical and Chemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Reactivity
1,2-Dichloro-3,4,5,6-tetrafluorobenzene C₆Cl₂F₄ 218.964 157.7 1.24620 High-temperature chlorination; intermediate for fluorinated aromatics
1,2-Dibromo-3,4,5,6-tetrafluorobenzene C₆Br₂F₄ 307.87 N/A N/A Cross-coupling reactions; silane substitutions
1,2-Diiodo-3,4,5,6-tetrafluorobenzene C₆I₂F₄ 401.91 N/A N/A Halogen-bonded cocrystals
1,2-Dicyano-3,4,5,6-tetrafluorobenzene C₈F₄N₂ 204.09 N/A N/A Polymer/dye precursor
  • Trends : Larger halogens (I > Br > Cl) increase molecular weight and polarizability but reduce electronegativity, altering reactivity in nucleophilic substitutions.

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